Ethyl 1-[2-(4-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[2-(4-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(4-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized from isonipecotic acid and ethanol.
Introduction of the Propoxyphenoxy Group: This step involves the reaction of the piperidine derivative with 4-propoxyphenol under specific conditions to introduce the propoxyphenoxy group.
Esterification: The final step involves the esterification of the piperidine derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(4-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-[2-(4-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(4-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: A related compound with similar structural features but different functional groups.
Ethyl 1-methylpiperidine-4-carboxylate: Another piperidine derivative with a methyl group instead of the propoxyphenoxy group.
Uniqueness
Ethyl 1-[2-(4-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of the propoxyphenoxy group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
ethyl 1-[2-(4-propoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4.ClH/c1-3-14-23-17-5-7-18(8-6-17)24-15-13-20-11-9-16(10-12-20)19(21)22-4-2;/h5-8,16H,3-4,9-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEFGHOVMYLSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCN2CCC(CC2)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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